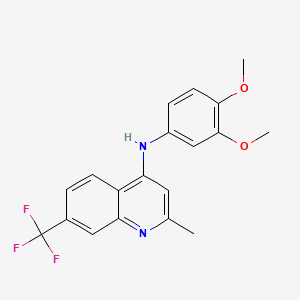
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a trifluoromethyl group at the 7-position, a methyl group at the 2-position, and an amine group at the 4-position, along with a 3,4-dimethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Amination and Dimethoxyphenyl Substitution: The amine group and the 3,4-dimethoxyphenyl group can be introduced through nucleophilic substitution reactions, where the appropriate aniline derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline or aniline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its specific substitutions, may exhibit unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application being studied, such as inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a similar core structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the dimethoxyphenyl group may contribute to its binding affinity to biological targets. This combination of features makes it a valuable compound for further research and development.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-11-8-15(24-13-5-7-17(25-2)18(10-13)26-3)14-6-4-12(19(20,21)22)9-16(14)23-11/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKYNXAPIUWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine](/img/structure/B2713060.png)
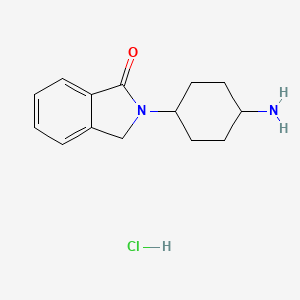
![3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2713063.png)
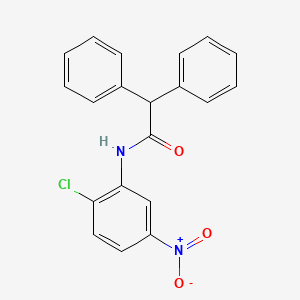
![6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE](/img/structure/B2713067.png)

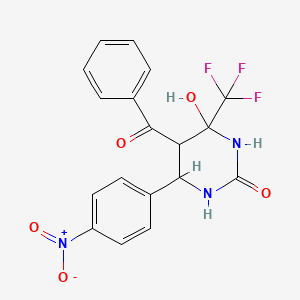
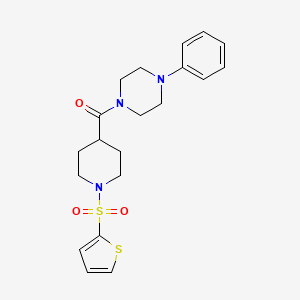
![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)
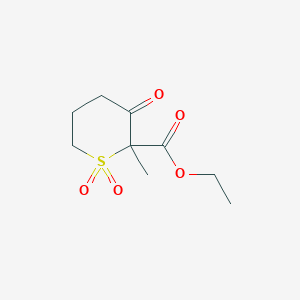
![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2713078.png)
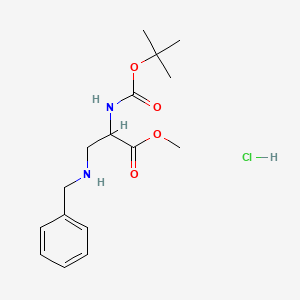
![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)
